N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide
CAS No.:
Cat. No.: VC16498560
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2O |
|---|---|
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | N-(3-amino-1-bicyclo[1.1.1]pentanyl)acetamide |
| Standard InChI | InChI=1S/C7H12N2O/c1-5(10)9-7-2-6(8,3-7)4-7/h2-4,8H2,1H3,(H,9,10) |
| Standard InChI Key | FZUVPMJBKAKQBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC12CC(C1)(C2)N |
Introduction
Chemical Identity
| Property | Description |
|---|---|
| IUPAC Name | N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide |
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| Structure | Contains a bicyclo[1.1.1]pentane core with an amide and an amine group attached. |
| CAS Number | Not available in the provided references. |
Structural Features
The bicyclo[1.1.1]pentane scaffold is a rigid, three-dimensional structure that has gained attention as a bioisostere for benzene rings in drug design. This rigidity can enhance the metabolic stability and binding specificity of compounds.
Key Functional Groups:
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Amine (-NH2): Contributes to hydrogen bonding and increases water solubility.
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Acetamide (-CONH2): Provides additional hydrogen bonding potential and may influence the compound's pharmacokinetics.
Synthesis
While specific synthetic pathways for this compound are not detailed in the provided references, general methods for synthesizing bicyclo[1.1.1]pentane derivatives involve:
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Building the Bicyclo[1.1.1]pentane Core:
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Commonly synthesized via [2+2+2] cycloaddition reactions or radical-mediated pathways.
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Functionalization:
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Introduction of the amine group at the 3-position can be achieved through selective substitution or reductive amination.
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Acetamide functionalization typically involves acylation reactions using acetic anhydride or acetyl chloride.
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Drug Design
The bicyclo[1.1.1]pentane scaffold is increasingly used as a bioisostere for phenyl groups in pharmaceuticals due to its unique properties:
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Improved metabolic stability.
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Enhanced three-dimensionality, which can improve receptor binding specificity.
The presence of both amine and acetamide groups suggests potential utility in creating hydrogen-bonding interactions with biological targets, making it a candidate for drug discovery efforts.
Material Science
The rigidity and electron-donating properties of the bicyclopentane core may make derivatives like N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide useful in designing novel polymers or materials with unique mechanical properties.
Comparison with Related Compounds
The substitution pattern significantly alters the physicochemical properties, such as solubility and reactivity.
Challenges:
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The synthesis of bicyclo[1.1.1]pentane derivatives often requires specialized conditions due to the strain inherent in the ring system.
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Limited commercial availability of precursors can hinder large-scale applications.
Future Directions:
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Exploration of biological activity through structure-activity relationship (SAR) studies.
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Development of scalable synthetic methods to reduce costs and improve accessibility.
This compound represents a promising avenue for research due to its unique structural features and potential applications across multiple scientific domains.
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